molecular formula C10H12ClN3O3 B2422463 1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(methoxyimino)methyl]urea CAS No. 251096-55-6

1-(4-chlorophenyl)-3-methoxy-3-[(1E)-(methoxyimino)methyl]urea

Cat. No.: B2422463
CAS No.: 251096-55-6
M. Wt: 257.67
InChI Key: PLDABOMLAZCUCL-KPKJPENVSA-N
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Description

N’-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea is an organic compound with a complex structure that includes a chlorophenyl group, a methoxy group, and a methoxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea typically involves the reaction of 4-chloroaniline with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable isocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce various amines .

Scientific Research Applications

N’-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-chlorophenyl)-N-methoxy-N-[(methoxyimino)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-methoxy-1-[(E)-methoxyiminomethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O3/c1-16-12-7-14(17-2)10(15)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,15)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDABOMLAZCUCL-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CN(C(=O)NC1=CC=C(C=C1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/N(C(=O)NC1=CC=C(C=C1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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